Chemical structure and molecular weight of 1H-2-Benzopyran, 3-methyl-
Chemical structure and molecular weight of 1H-2-Benzopyran, 3-methyl-
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed technical overview of 1H-2-Benzopyran, 3-methyl-, a heterocyclic compound belonging to the isochromene family. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data, proposes robust synthetic pathways, and outlines modern analytical techniques for its characterization. The isochromene scaffold is a recurring motif in various biologically active natural products and synthetic molecules, making a thorough understanding of its derivatives essential for progress in medicinal chemistry.
Core Molecular Structure and Properties
1H-2-Benzopyran, 3-methyl-, also known by its IUPAC name 3-methyl-1H-isochromene, is an aromatic oxygen-containing heterocycle. Its structure consists of a bicyclic system where a pyran ring is fused to a benzene ring. The placement of the oxygen atom and the degree of unsaturation distinguish it from its isomer, chromene. The key structural feature is the endocyclic double bond between C3 and C4 and the exocyclic methylene group at the 1-position.
The molecular formula for this compound is C₁₀H₁₀O . Based on this, the molecular weight is calculated to be approximately 146.19 g/mol .
Caption: Chemical Structure of 1H-2-Benzopyran, 3-methyl-.
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-1H-isochromene |
| Synonym | 1H-2-Benzopyran, 3-methyl- |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Canonical SMILES | CC1=CC2=CC=CC=C2CO1 |
| InChI Key | FBOZTXADCVMSKB-UHFFFAOYSA-N |
Synthesis Strategies and Methodologies
The synthesis of the 1H-isochromene core is well-established, with several modern catalytic methods offering high efficiency and regioselectivity. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For the target molecule, 3-methyl-1H-isochromene, a plausible and effective approach involves the cyclization of an appropriately substituted benzyl alcohol derivative.
Pillar of Synthesis: Intramolecular Cyclization
The most direct routes to 1H-isochromenes involve the intramolecular cyclization of ortho-(1-alkynyl)benzyl alcohols. This transformation leverages the nucleophilicity of the hydroxyl group to attack the activated alkyne. The regioselectivity of this cyclization (6-endo-dig vs. 5-exo-dig) is a critical consideration. For primary or secondary benzyl alcohols, the 6-endo-dig pathway to form the isochromene ring is generally favored[1][2].
A proposed synthetic workflow for 3-methyl-1H-isochromene is detailed below.
Caption: Proposed synthetic workflow for 3-methyl-1H-isochromene.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-(Prop-1-yn-1-yl)benzyl alcohol
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To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodobenzyl alcohol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
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Add anhydrous triethylamine or diisopropylamine as the solvent and base.
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Bubble propyne gas through the solution at room temperature, or use a suitable propyne surrogate.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(prop-1-yn-1-yl)benzyl alcohol.
Causality: The Sonogashira cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Step 2: Iodocyclization to 3-Methyl-1H-isochromene
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Dissolve the 2-(prop-1-yn-1-yl)benzyl alcohol (1.0 eq) in acetonitrile in a round-bottom flask.
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Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.
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Add iodine (I₂, 3.0 eq) portion-wise with stirring at room temperature[1][2].
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Continue stirring for 12-15 hours. The reaction progress can be monitored by TLC.
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Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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The resulting crude product, an iodo-substituted isochromene, can then be de-iodinated using a standard reduction method (e.g., H₂/Pd-C or a radical-based reduction) to yield the final product, 3-methyl-1H-isochromene.
Causality: The electrophilic iodine activates the alkyne triple bond, promoting the intramolecular nucleophilic attack by the benzylic hydroxyl group. The use of a base (NaHCO₃) is necessary to neutralize the HI formed during the reaction. This method provides a mild and effective route to the isochromene core[1]. Alternative gold- or silver-catalyzed cycloisomerization methods can also be employed, often with excellent yields and selectivity[3].
Analytical Characterization
Rigorous structural confirmation is paramount. A combination of spectroscopic techniques is required for the unambiguous characterization of 3-methyl-1H-isochromene.
Table 2: Predicted Spectroscopic Data for 3-methyl-1H-isochromene
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (4H): δ 7.0-7.4 ppm (multiplets). Vinylic proton (1H, at C4): δ 5.6-5.8 ppm (quartet or broad singlet, coupled to methyl). Methylene protons (2H, at C1): δ ~5.0 ppm (singlet). Methyl protons (3H, at C3): δ ~2.0 ppm (doublet or singlet). |
| ¹³C NMR | Aromatic carbons: δ 120-135 ppm. Quaternary aromatic carbons: δ ~130-140 ppm. Vinylic carbons (C3 & C4): δ ~100 ppm (C4) and ~155 ppm (C3). Methylene carbon (C1): δ ~68 ppm. Methyl carbon: δ ~20 ppm. |
| Mass Spec (EI) | Expected Molecular Ion (M⁺) peak at m/z = 146.1. |
| IR (Infrared) | C=C stretch (aromatic & vinylic): ~1600-1650 cm⁻¹. C-O stretch (ether): ~1050-1150 cm⁻¹. =C-H stretch (aromatic & vinylic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-3000 cm⁻¹. |
Note: NMR chemical shifts are predictions based on data for structurally related compounds and general principles. Actual values may vary depending on the solvent and experimental conditions. The use of deuterated chloroform (CDCl₃) is common for such compounds[4][5].
Self-Validating Protocols:
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¹H NMR: The integration of the proton signals should correspond to a 4:1:2:3 ratio, confirming the presence of all proton groups.
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¹³C NMR: The presence of 10 distinct carbon signals (or fewer if symmetry causes overlap) validates the molecular formula. DEPT-135 and DEPT-90 experiments can be used to confirm the number of CH, CH₂, and CH₃ groups.
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2D NMR: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is essential to correlate each proton signal directly to its attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) will reveal 2- and 3-bond correlations (e.g., from the methyl protons to C3 and C4), providing definitive proof of the connectivity and structure.
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High-Resolution Mass Spectrometry (HRMS): An exact mass measurement that matches the calculated value for C₁₀H₁₀O (146.0732) within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition.
Applications and Future Directions
The 1H-isochromene framework is a privileged structure in medicinal chemistry. Various derivatives have been investigated for a range of biological activities. For instance, certain 3,4-dihydro-1H-isochromene derivatives have been synthesized and evaluated as potential ligands for the norepinephrine transporter (NET), indicating their potential utility in neuroscience and the study of psychiatric disorders[6]. The synthesis of novel isochromene analogs, including 3-methyl-1H-isochromene, serves as a critical step in creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This foundational work enables the exploration of new therapeutic agents targeting a wide array of biological pathways.
References
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Barluenga, J., Nájera, C., & Yus, M. (2009). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. The Journal of Organic Chemistry, 75(2), 553–556. Available at: [Link]
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Wurm, F. R., et al. (2015). Synthesis of 2-Fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine. Molbank, 2015(3), M862. Available at: [Link]
- PubChem. (n.d.). 3H-isochromene. National Center for Biotechnology Information.
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Larivee, A., & Barluenga, J. (2010). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. PubMed Central. Available at: [Link]
Sources
- 1. A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. ukisotope.com [ukisotope.com]
- 6. (PDF) dihydro-1H-isochromen-3-yl]methyl}ethanamine [academia.edu]
